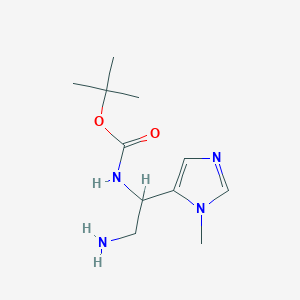
Tert-butyl (2-amino-1-(1-methyl-1h-imidazol-5-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-amino-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate is a compound of interest in organic chemistry due to its unique structure and potential applications. It is an important intermediate in the synthesis of various pharmaceuticals and has been studied for its role in different chemical reactions.
Preparation Methods
The synthesis of tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate involves several steps. One common method starts with 1-methyl-1H-imidazol-5-amine, which undergoes a series of reactions including amination, reduction, esterification, and condensation . The overall yield of this process can be around 59.5% . Industrial production methods often involve optimizing these steps to increase yield and purity.
Chemical Reactions Analysis
tert-Butyl N-[2-amino-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, particularly at the amino group. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is an important intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
tert-Butyl N-[2-amino-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate can be compared with other similar compounds such as:
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate These compounds share similar structural features but differ in their functional groups and specific applications . The uniqueness of tert-butyl N-[2-amino-1-(1-methyl-1H-imidazol-5-yl)ethyl]carbamate lies in its imidazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C11H20N4O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(3-methylimidazol-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-8(5-12)9-6-13-7-15(9)4/h6-8H,5,12H2,1-4H3,(H,14,16) |
InChI Key |
NPZFCPAPCMKMMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CN=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-(benzo[b]thiophen-3-yl)-3-hydroxypropanoic acid](/img/structure/B13547791.png)
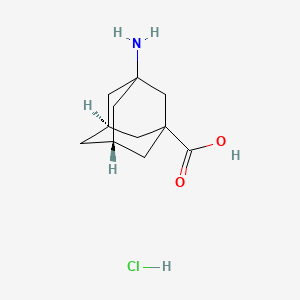

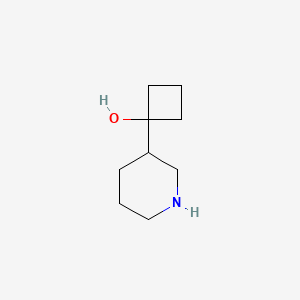
![1-Azabicyclo[3.2.1]octane-4-carboxylicacidhydrochloride](/img/structure/B13547833.png)
![3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13547836.png)
![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13547843.png)
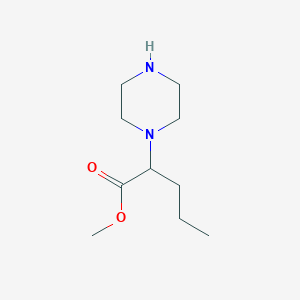

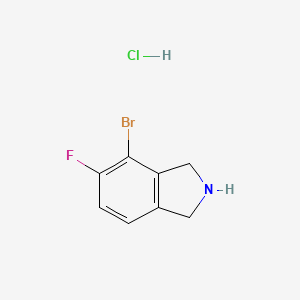
![cis-5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13547873.png)
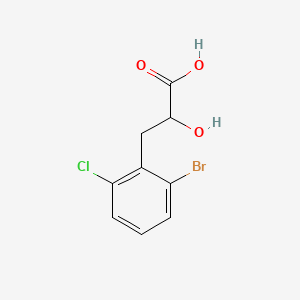
![6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13547879.png)
![5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13547887.png)
